molecular formula C8H8FNO B3362034 1-(2-Fluoropyridin-3-yl)propan-1-one CAS No. 949154-28-3

1-(2-Fluoropyridin-3-yl)propan-1-one

Cat. No.: B3362034
CAS No.: 949154-28-3
M. Wt: 153.15 g/mol
InChI Key: MPKVECQOMMNJFD-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H8FNO It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-one typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the selective fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require the presence of a base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoropyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Fluoropyridin-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-3-yl)propan-1-one depends on its specific application. In medicinal chemistry, the fluorine atom can influence the compound’s interaction with biological targets by altering its electronic properties and metabolic stability. The molecular targets and pathways involved would vary based on the specific biological activity being studied .

Comparison with Similar Compounds

  • 1-(3-Fluoropyridin-2-yl)propan-1-one
  • 2-Bromo-1-(2-fluoropyridin-3-yl)propan-1-one
  • Perfluoroalkyl pyridines

Comparison: 1-(2-Fluoropyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and applications. Compared to other fluorinated pyridines, it may offer different electronic properties and steric effects, making it suitable for specific synthetic and research applications .

Properties

IUPAC Name

1-(2-fluoropyridin-3-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKVECQOMMNJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289048
Record name 1-(2-Fluoro-3-pyridinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949154-28-3
Record name 1-(2-Fluoro-3-pyridinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949154-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-3-pyridinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1-(2-fluoropyridin-3-yl)propan-1-ol (12.3 g), dimethyl sulfoxide (130 mL) and triethylamine (65 mL) was added a sulfur trioxide-pyridine complex (25.6 g), and the mixture was stirred at room temperature for 14 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=4:1) to give the title compound as a brown oil (yield 10.6 g, 87%).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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